![molecular formula C20H21NOS B15053213 4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15053213.png)
4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a piperidine ring, a benzoyl group, and a thiobenzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Benzoylation: The piperidine derivative is then reacted with benzoyl chloride under basic conditions to introduce the benzoyl group.
Thioaldehyde Formation: Finally, the benzoyl derivative is treated with thiobenzaldehyde under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The benzoyl and thiobenzaldehyde groups can participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzoylpiperidine: Shares the benzoyl and piperidine moieties but lacks the thiobenzaldehyde group.
Thiobenzaldehyde Derivatives: Compounds with similar thiobenzaldehyde structures but different substituents.
Uniqueness
4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H21NOS |
|---|---|
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
4-[2-(piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C20H21NOS/c22-20(17-10-8-16(15-23)9-11-17)19-7-3-2-6-18(19)14-21-12-4-1-5-13-21/h2-3,6-11,15H,1,4-5,12-14H2 |
Clave InChI |
WTRCVHKOGIFYAF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


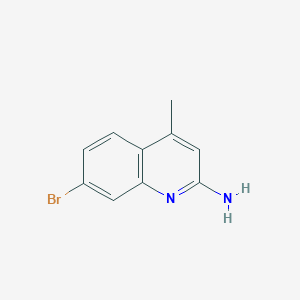

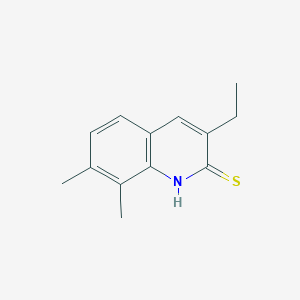
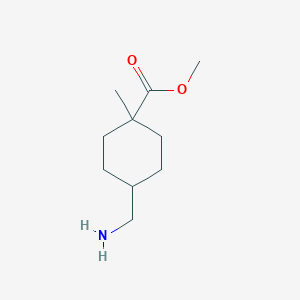
![Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B15053162.png)
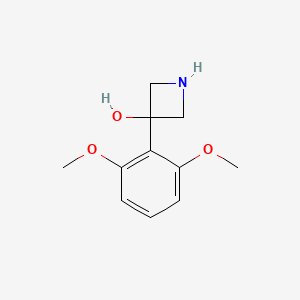
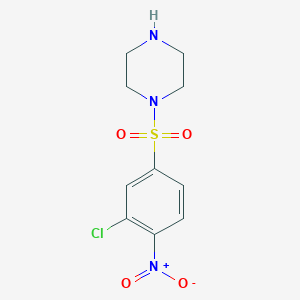
![8-Chloropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B15053175.png)
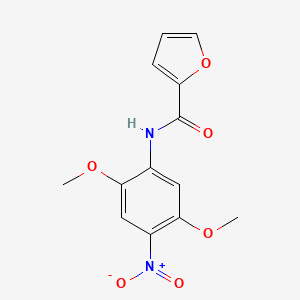
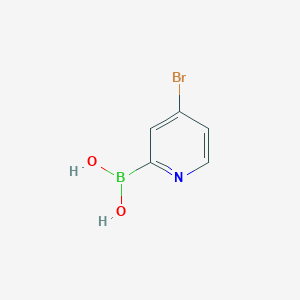

![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B15053192.png)
![5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B15053196.png)

